4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological activity.
This compound is classified as a benzamide derivative, which incorporates elements of thiazole and pyrrolidine structures. Its molecular formula is , and it has a molecular weight of approximately 529.05 g/mol. The compound is primarily utilized in research settings and is not intended for therapeutic use in humans or animals.
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multi-step reactions that integrate various chemical transformations.
The molecular structure of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride can be represented using various chemical notation systems:
CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.ClThe compound's structure showcases a pyrrolidine ring fused with a benzamide moiety, alongside a thiazole ring which contributes to its biological properties.
The compound can undergo various chemical reactions typical for amides and heterocycles:
The physical properties of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride include:
Chemical properties include stability under standard laboratory conditions, but susceptibility to hydrolysis under extreme pH levels or in the presence of strong nucleophiles.
This compound has potential applications in several areas:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: